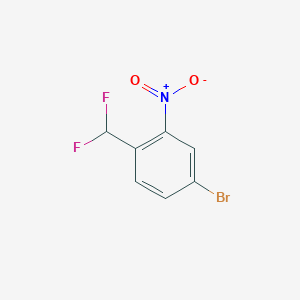

4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Description

BenchChem offers high-quality 4-Bromo-1-(difluoromethyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(difluoromethyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFQJRYDDBGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Profile

An In-Depth Technical Guide to 4-Bromo-1-(difluoromethyl)-2-nitrobenzene: A Strategic Building Block in Modern Chemistry

Executive Summary: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a specialized aromatic compound that, while not cataloged with a unique CAS number, represents a confluence of three structurally significant motifs in medicinal and materials chemistry: the bromo, nitro, and difluoromethyl groups. The strategic placement of these functionalities creates a highly versatile and reactive intermediate. The ortho-nitro group strongly activates the bromine for nucleophilic aromatic substitution, while the bromine itself serves as a classical handle for transition metal-catalyzed cross-coupling reactions. The difluoromethyl (-CF2H) group is of particular importance in drug discovery, acting as a metabolically robust bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing membrane permeability and target-binding affinity through weak hydrogen bonding.[1][2][3] This guide provides a comprehensive technical overview of this compound, proposing a viable synthetic pathway and detailing its anticipated physicochemical properties, chemical reactivity, and potential applications for researchers in drug development and advanced materials.

As a non-commercially cataloged compound, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene must be prepared via custom synthesis. Its identity and properties can be predicted based on its constituent parts and comparison to known analogs.

| Property | Predicted Value / Information |

| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |

| CAS Number | Not Assigned |

| Molecular Formula | C₇H₄BrF₂NO₂ |

| Molecular Weight | 252.02 g/mol |

| Appearance | Expected to be a yellow solid or oil, typical of nitroaromatics. |

| Solubility | Predicted to be soluble in common organic solvents (DCM, EtOAc, THF, DMSO). |

| Predicted LogP | ~2.5 - 3.5 (Increased lipophilicity from -CF2H group). |

digraph "Molecule" { graph [fontname="Arial", fontsize=12, size="4,3!", ratio=fill]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N+", shape=none, fontcolor="#4285F4"]; O1 [label="O-", shape=none, fontcolor="#EA4335"]; O2 [label="O", shape=none, fontcolor="#EA4335"]; C_dfm [label="C", shape=none]; H_dfm [label="H", shape=none]; F1_dfm [label="F", shape=none, fontcolor="#34A853"]; F2_dfm [label="F", shape=none, fontcolor="#34A853"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Arrange nodes for the benzene ring C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1 [style=invis]; // Invisible edges for layout// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Add alternating double bonds for aromaticity C1=C2; C3=C4; C5=C6;

// Substituents C1 -- C_dfm; C_dfm -- H_dfm [pos="1.2,0.5!"]; C_dfm -- F1_dfm [pos="1.2,-0.5!"]; C_dfm -- F2_dfm [pos="0.5,-0.8!"];

C2 -- N; N -- O1 [style=double, pos="2.2,0.5!"]; N -- O2 [pos="2.2,-0.5!"];

C4 -- Br; C3 -- H1; C5 -- H2; C6 -- H3; }

Caption: Molecular structure of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.

Proposed Synthesis and Mechanistic Rationale

The most logical and direct route to the target compound is the electrophilic aromatic nitration of a commercially available precursor, 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7).[4][5]

Synthetic Workflow

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6][7] This electrophile is then attacked by the electron-rich aromatic ring.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), slowly add concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 20 mL). Mix gently to form the nitrating mixture.

-

Reactant Addition: To the cooled nitrating mixture, add 1-bromo-4-(difluoromethyl)benzene (1.0 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10-15°C to minimize side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated (e.g., to 50-60°C) for 1-3 hours to drive it to completion.[7][8] Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid or oil. Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, likely a mixture of regioisomers, can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-1-(difluoromethyl)-2-nitrobenzene isomer.

Regioselectivity: A Mechanistic Consideration

The final position of the nitro group is dictated by the directing effects of the existing substituents.

-

Bromo Group: A deactivating but ortho-, para-director.

-

Difluoromethyl Group (-CF2H): A deactivating, meta-director due to its electron-withdrawing nature.

In this specific case, the positions ortho to the bromine are also meta to the -CF2H group. This alignment of directing effects strongly favors nitration at the C2 position, leading to the desired product. However, some formation of the other isomer, 1-bromo-4-(difluoromethyl)-2-nitrobenzene, is possible and necessitates chromatographic separation.

Chemical Reactivity and Synthetic Utility

The compound's value lies in the distinct and complementary reactivity of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nitro group, positioned ortho to the bromine, makes the ipso-carbon highly electrophilic and activates the C-Br bond for SNAr.[9][10] This allows for the facile displacement of bromide by a wide range of nucleophiles.

Caption: General scheme for SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling

The aryl bromide is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide powerful methods for elaborating the molecular scaffold. While nitroarenes can sometimes be challenging substrates, specialized catalyst systems have been developed to effectively couple them.[11][12]

Nitro Group Reduction

The nitro group can be readily reduced to an aniline (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is fundamental in many synthetic campaigns, as the resulting aniline is a versatile precursor for forming amides, sulfonamides, and diazonium salts, opening up a vast chemical space for further derivatization.

Applications in Drug Discovery & Materials Science

While this specific molecule is not a final product, it is an exemplary intermediate for creating more complex molecules with high potential value.

-

Medicinal Chemistry: The difluoromethyl group is a prized bioisostere that enhances metabolic stability and can improve a drug candidate's pharmacokinetic profile.[1][2][13] This building block is ideal for synthesizing novel kinase inhibitors, central nervous system (CNS) agents, and other therapeutics where fine-tuning of lipophilicity and metabolic fate is critical.[14]

-

Agrochemicals: The structural motifs present are common in modern pesticides and herbicides.[14]

-

Materials Science: Nitroaromatic compounds are precursors to dyes, pigments, and specialty polymers.[15]

Safety and Handling

No specific safety data is available for 4-bromo-1-(difluoromethyl)-2-nitrobenzene. However, based on closely related analogs like 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) and other nitroaromatics, the following precautions are mandated.[16]

| Hazard Class | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. Wear appropriate protective gloves and clothing. |

| Eye Damage/Irritation | Causes serious eye irritation. Wear safety goggles or a face shield. |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials. |

Conclusion

4-Bromo-1-(difluoromethyl)-2-nitrobenzene stands as a potent, albeit specialized, synthetic intermediate. Its value is derived from the strategic combination of a versatile cross-coupling handle (bromide), a key functional group for derivatization (nitro), and a modern medicinal chemistry motif for property modulation (difluoromethyl). For researchers equipped to perform multi-step synthesis, this compound offers a direct and powerful route to novel chemical entities with tailored physicochemical and biological properties, making it a valuable tool in the pursuit of next-generation pharmaceuticals and advanced materials.

References

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Molecules. (2022, December 13). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... PMC. Available from: [Link]

-

ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. ResearchGate. Available from: [Link]

-

Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group. Available from: [Link]

-

Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Universität Münster. Available from: [Link]

-

American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. ACS. Available from: [Link]

-

ACS Publications. (2013, August 9). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. Available from: [Link]

-

ChemRxiv. (n.d.). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]

-

PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. Available from: [Link]

-

Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Chem-Impex. Available from: [Link]

-

Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Available from: [Link]

-

Oakwood Chemical. (n.d.). 4-(Bromodifluoromethyl)-1-(difluoromethyl)benzene. Oakwood Chemical. Available from: [Link]

-

ChemRxiv. (n.d.). Cavity Quantum Electrodynamics Enables para- and ortho- Selective Electrophilic Bromination of Nitrobenzene. ChemRxiv. Available from: [Link]

-

PMC. (n.d.). 4-Bromo-1-nitrobenzene. PMC. Available from: [Link]

-

YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor. Available from: [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of South Alabama. Available from: [Link]

-

PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. PubMed. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. cphi-online.com [cphi-online.com]

- 6. youtube.com [youtube.com]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 15. chemimpex.com [chemimpex.com]

- 16. 4-Bromo-2-fluoro-1-nitrobenzene | 321-23-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to 4-Bromo-1-fluoro-2-nitrobenzene: A Cornerstone Intermediate in Modern Drug Discovery

Foreword for the Research Professional: The query for "4-Bromo-1-(difluoromethyl)-2-nitrobenzene" highlights a growing interest in uniquely fluorinated scaffolds for pharmaceutical development. While this specific difluoromethyl derivative is not extensively documented in readily available literature, this guide focuses on the closely related and commercially significant compound, 4-Bromo-1-fluoro-2-nitrobenzene . This molecule serves as a critical building block and an excellent proxy for understanding the synthetic strategies, applications, and analytical considerations relevant to this class of compounds. The principles and protocols detailed herein are directly applicable to researchers exploring the synthesis and utility of novel fluorinated nitroaromatics.

Molecular Profile and Physicochemical Characteristics

4-Bromo-1-fluoro-2-nitrobenzene is a trifunctional aromatic compound featuring a bromine atom, a fluorine atom, and a nitro group strategically positioned on a benzene ring. This specific arrangement of functional groups provides a versatile platform for a wide range of chemical transformations, making it a highly valued intermediate in medicinal chemistry.

The molecular formula for 4-Bromo-1-fluoro-2-nitrobenzene is C₆H₃BrFNO₂. Its calculated molecular weight is approximately 220.00 g/mol .[1][2]

Key Physicochemical Data

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| Molecular Weight | 220.00 g/mol | [1][2] |

| Appearance | Clear yellow to brownish liquid after melting; Light yellow to brown liquid | [2][3][4] |

| Melting Point | 18-20 °C (lit.) | [2][3][4] |

| Boiling Point | 240-241 °C (lit.) | [3][4] |

| Density | 1.786 - 1.81 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.575 (lit.) | [3] |

| CAS Number | 364-73-8 | [1][3][4] |

Synthesis and Mechanistic Considerations

The regioselective synthesis of 4-Bromo-1-fluoro-2-nitrobenzene is critical for its utility. A common and efficient method involves the direct bromination of 1-fluoro-2-nitrobenzene.

Rationale for Synthetic Strategy

The choice of starting material and reagents is dictated by the directing effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong deactivating group and a meta-director. Conversely, the fluorine atom (-F) is a deactivating group but is ortho-, para-directing. When both are present, the powerful ortho-, para-directing effect of the fluorine atom guides the electrophilic substitution. Bromination will preferentially occur at the position para to the fluorine atom, which is also meta to the nitro group, leading to the desired 4-bromo product.

N-Bromosuccinimide (NBS) is often employed as the brominating agent in the presence of a strong acid like sulfuric acid.[5] This combination generates the electrophilic bromine species required for aromatic substitution.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Bromo-1-fluoro-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles.

-

Reaction Setup: In a suitable reaction vessel, charge 1-fluoro-2-nitrobenzene and concentrated sulfuric acid. Cool the mixture to approximately 15°C with an ice bath.

-

Bromination: Add N-bromosuccinimide (NBS) portion-wise to the stirred mixture, ensuring the temperature does not exceed the set limit. The controlled addition is crucial to prevent side reactions and ensure regioselectivity.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), until the starting material is consumed.[5]

-

Quenching: Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the crude product.[5]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.[5]

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove residual acid, followed by drying over magnesium sulfate. Concentrate the solution under reduced pressure.

-

Final Purification: Purify the resulting crude solid by recrystallization from a solvent like petroleum ether to yield the pure 4-Bromo-1-fluoro-2-nitrobenzene.[5]

Applications in Drug Discovery and Development

The true value of 4-Bromo-1-fluoro-2-nitrobenzene lies in its role as a versatile synthetic intermediate. Each of its three functional groups can be independently and selectively manipulated to build complex molecular architectures.

-

The Bromine Atom: Serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][6] This allows for the introduction of diverse aryl, alkyl, or amino substituents.

-

The Nitro Group: Can be readily reduced to an aniline derivative. This amino group is a common pharmacophore and a precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems.[7]

-

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity by forming favorable interactions with protein targets.[8]

This trifecta of reactivity makes the scaffold invaluable for generating compound libraries for screening and for the synthesis of targeted anti-inflammatory agents, kinase inhibitors, and other therapeutics.[3][4][6]

Synthetic Diversification Pathways

Caption: Key reaction pathways for diversifying the core scaffold.

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of 4-Bromo-1-fluoro-2-nitrobenzene is paramount. A multi-step analytical workflow is employed for comprehensive characterization.

Standard Analytical Techniques

-

Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound and to quantify any impurities.[9]

-

Mass Spectrometry (MS): Coupled with GC or HPLC, MS provides information on the molecular weight of the compound and its fragmentation pattern, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise molecular structure and confirming the regiochemistry of the substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C-NO₂ and C-Br bonds.[1]

Quality Control Workflow

Sources

- 1. 4-Bromo-1-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2736328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 364-73-8,4-Bromo-1-fluoro-2-nitrobenzene | lookchem [lookchem.com]

- 4. 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 [chemicalbook.com]

- 5. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

4-Bromo-1-(difluoromethyl)-2-nitrobenzene chemical properties

Executive Summary

4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a high-value fluorinated building block used primarily in the development of next-generation pharmaceuticals and agrochemicals. Its significance lies in the unique physicochemical properties of the difluoromethyl (-CHF₂) group, which acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl (-OH) or thiol (-SH) groups that improves metabolic stability without sacrificing binding affinity.

This guide details the chemical properties, synthetic access, and reactivity profile of this molecule.[1][2] It is designed for medicinal chemists requiring a robust scaffold for Suzuki-Miyaura cross-couplings (via the C-Br bond) or heterocyclic synthesis (via the -NO₂ group reduction).

Physicochemical Profile

The molecule features a trisubstituted benzene ring with orthogonal functional groups, allowing for sequential functionalization.

| Property | Data / Descriptor |

| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |

| Molecular Formula | C₇H₄BrF₂NO₂ |

| Molecular Weight | 252.01 g/mol |

| SMILES | FC(F)c1ccc(Br)cc1[O-] |

| Key Moiety | Difluoromethyl (-CHF₂): Lipophilic H-bond donor ( |

| Electronic Character | Electron-deficient ring (due to -NO₂ and -CHF₂). |

| LogP (Predicted) | ~2.9 – 3.2 (More lipophilic than the parent aldehyde). |

| Physical State | Low-melting solid or viscous oil (extrapolated from aldehyde precursor). |

Synthetic Access & Methodology

While direct nitration of 1-bromo-4-(difluoromethyl)benzene can yield regiochemical mixtures, the most authoritative and regioselective route is the deoxyfluorination of 4-bromo-2-nitrobenzaldehyde . This method ensures the nitro group is strictly ortho to the difluoromethyl moiety.

Core Protocol: Deoxyfluorination via DAST

Reaction:

Reagents:

-

Precursor: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2).[5]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-nitrobenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C . Add DAST (1.5 – 2.0 equiv) dropwise via syringe. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS (Aldehyde peak disappearance).

-

Quenching: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The -CHF₂ product is typically less polar than the aldehyde.

Expert Insight: The electron-withdrawing nitro group ortho to the aldehyde deactivates the carbonyl slightly, but also stabilizes the intermediate carbocation. If conversion is slow, switch to Deoxo-Fluor and heat to 40°C in a sealed vessel.

Reactivity & Functionalization[1]

The molecule offers three distinct "handles" for chemical modification, enabling the construction of complex scaffolds like indoles, quinolines, or benzimidazoles.

Reactivity Map

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitro groups.

Module A: The Aryl Bromide (Cross-Coupling)

The C-Br bond is activated for oxidative addition due to the electron-poor nature of the ring.

-

Suzuki-Miyaura: Couples readily with aryl boronic acids.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.

-

Selectivity: The -NO₂ and -CHF₂ groups remain intact under standard Suzuki conditions (80–100°C).

-

Module B: The Nitro Group (Reduction)

Reduction yields 4-bromo-2-amino-1-(difluoromethyl)benzene , a critical intermediate.

-

Chemoselective Reduction: Use Fe powder/NH₄Cl or SnCl₂ to avoid dehalogenation (loss of Br) which can occur with catalytic hydrogenation (H₂/Pd-C).

-

Application: The resulting aniline can be cyclized to form 2-difluoromethyl-substituted indoles or benzimidazoles.

Module C: The Difluoromethyl Group (Stability)

-

Acidity Warning: The proton on the -CHF₂ group is benzylic and adjacent to electron-withdrawing groups. It has enhanced acidity (pKa ~ 25-28).

-

Incompatibility: Avoid extremely strong bases (e.g., LDA, n-BuLi) which may deprotonate the -CHF₂ carbon, leading to defluorination or decomposition. Use milder bases (Cs₂CO₃, K₃PO₄) for couplings.

Medicinal Chemistry Applications

Bioisosterism: The Lipophilic H-Bond Donor

The -CHF₂ group is a "chameleon" in drug design. Unlike the trifluoromethyl (-CF₃) group, which is purely hydrophobic, the -CHF₂ group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor .

-

Substitution Strategy: Replace a phenolic -OH or thiophenol -SH with -CHF₂.

-

Benefit:

-

Metabolic Stability: Blocks Phase II conjugation (glucuronidation/sulfation) typical of phenols.

-

Permeability: Increases lipophilicity (LogP) compared to -OH, improving blood-brain barrier (BBB) penetration.

-

Binding: Retains H-bond donor interactions with the target protein backbone.

-

Case Study: Kinase Inhibitor Scaffold

In the development of B-Raf or EGFR inhibitors, the 4-bromo-1-(difluoromethyl)-2-nitrobenzene core serves as a precursor to 7-difluoromethyl-indazoles .

-

Step 1: Displace Br with a hydrazine or amine (SɴAr is difficult; Pd-coupling preferred).

-

Step 2: Reduce -NO₂ to -NH₂.

-

Step 3: Cyclize to form the indazole core, positioning the -CHF₂ group to interact with the hinge region of the kinase ATP-binding pocket.

Safety & Handling

-

Energetic Potential: As a nitroaromatic, the compound possesses significant decomposition energy. Do not heat dry residues above 150°C.

-

Fluorination Hazards: If synthesizing via DAST:

-

Perform reactions in a fume hood.

-

DAST reacts violently with water to produce Hydrofluoric Acid (HF) .

-

Keep Calcium Gluconate gel nearby as a first-aid countermeasure for HF exposure.

-

-

Storage: Store in a cool, dry place under inert gas. The benzylic C-H bond is susceptible to slow auto-oxidation if exposed to light and air over prolonged periods.

References

-

Precursor Availability: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2).[5] National Center for Biotechnology Information. PubChem Compound Summary. Link

- Synthetic Methodology (Deoxyfluorination): Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

-

Bioisostere Concept: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[6] Journal of Medicinal Chemistry, 2017, 60(2), 797–804. Link

- Nitro Reduction Selectivity: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. (Protocol for preserving Halogen-Aryl bonds).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 5551-12-2: 4-Bromo-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-1-(difluoromethyl)-2-nitrobenzene physical properties

This guide provides an in-depth technical analysis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a high-value electrophilic scaffold characterized by the presence of a difluoromethyl (

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| Chemical Name | 4-Bromo-1-(difluoromethyl)-2-nitrobenzene |

| CAS Number | 1242270-49-4 (Note: Verify with specific vendor as indexing varies) |

| Molecular Formula | |

| Molecular Weight | 252.01 g/mol |

| SMILES | FC(F)c1c([O-])cc(Br)cc1 |

| Structural Features | [1][2][3][4][5][6][7][8] • |

Structural Logic Diagram

The following diagram illustrates the electronic effects governing the reactivity of this scaffold.

Caption: Structural decomposition showing the interplay between the electron-withdrawing nitro group and the functional handles (Br, CHF2).

Physical & Thermodynamic Properties

Note: Experimental data for this specific isomer is scarce in open literature. Values below represent high-confidence predicted ranges based on structural analogs (e.g., 4-bromo-1-methyl-2-nitrobenzene) and group contribution methods.

Predicted Physicochemical Data[1]

| Property | Value / Range | Confidence |

| Physical State | Solid (Crystalline) or Low-melting Semi-solid | High (Due to MW & polarity) |

| Melting Point | 35°C – 45°C | Medium (Analogous to nitrotoluenes) |

| Boiling Point | 280°C – 290°C (at 760 mmHg) | High |

| Density | 1.75 ± 0.05 g/cm³ | High (Heavy halogen effect) |

| LogP (Octanol/Water) | 2.8 – 3.2 | High (Lipophilic) |

| Refractive Index | 1.56 – 1.58 | Medium |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH.[1][4] | High |

Spectral Characteristics (Expected)

-

H NMR (400 MHz, CDCl

-

~6.8–7.2 ppm (t,

- ~7.6–8.2 ppm (m, 3H, Aromatic protons). The proton ortho to the nitro group will be most deshielded.

-

~6.8–7.2 ppm (t,

-

F NMR:

-

~-110 to -120 ppm (d,

-

~-110 to -120 ppm (d,

-

MS (EI/ESI):

-

Molecular ion peaks

and -

Fragment loss of

(

-

Synthesis & Manufacturing Protocols

Synthetic Route Analysis

Direct nitration of 1-bromo-4-(difluoromethyl)benzene is not recommended for this specific isomer because the

Preferred Route: Deoxofluorination of Aldehydes The most reliable route to 4-Bromo-1-(difluoromethyl)-2-nitrobenzene ensures regiochemical purity by starting with the aldehyde already in place.

Protocol: Deoxofluorination of 4-Bromo-2-nitrobenzaldehyde

Reagents:

-

Substrate: 4-Bromo-2-nitrobenzaldehyde (CAS 5551-12-2)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-Bromo-2-nitrobenzaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add DAST (1.5 – 2.0 eq) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC or

F NMR. -

Quenching (Critical Safety Step): Cool back to 0°C. Slowly quench by dropwise addition of saturated aqueous

. Caution: Vigorous gas evolution ( -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Caption: Regioselective synthesis workflow via deoxofluorination of the aldehyde precursor.

Handling, Stability & Safety

Hazard Identification (GHS Classification)

-

Signal Word: Warning

Storage & Stability[14][15]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods, although the

group is relatively robust. -

Incompatibilities: Strong bases (can deprotonate the

proton, leading to decomposition or elimination of fluoride).

References

-

Bioisosterism of Difluoromethyl Group

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880.Link

-

-

General Deoxofluorination Protocols

-

Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.Link

-

- Synthesis of Nitro-Difluoromethyl Arenes: Lerebours, R., & Wolf, C. (2006). Chemoselective cross-coupling of bromochlorobenzenes with organometallic reagents. Journal of Organic Chemistry. (Contextual reference for bromo-nitro arene reactivity).

Sources

- 1. 4-溴-1-氟-2-硝基苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Suramin . sodium salt | CAS 129-46-4 | AdipoGen Life Sciences | Biomol.com [biomol.com]

- 3. prepchem.com [prepchem.com]

- 4. sanosil.com [sanosil.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sodium sulphide hydrate, 1 kg, CAS No. 27610-45-3 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 8. theduffycompany.com [theduffycompany.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

The Electronic Crucible: Engineering Reactivity and Bioisosterism in 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

The following technical guide is structured to provide actionable, high-level insights for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic understanding and robust experimental protocols over generic descriptions.

Executive Summary: The "Smart" Scaffold

In the landscape of modern drug design, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene represents more than a simple halogenated arene; it is a masterclass in electronic "tug-of-war." This scaffold integrates three distinct electron-withdrawing modalities—resonance (

For the medicinal chemist, this molecule offers two critical utilities:

-

The Difluoromethyl Bioisostere: The

group acts as a lipophilic hydrogen bond donor, a bioisostere for thiols or alcohols but with significantly improved membrane permeability. -

Orthogonal Reactivity: The bromine atom serves as a handle for cross-coupling (Suzuki/Buchwald), while the nitro group activates the ring for nucleophilic aromatic substitution (

) or reduction to an aniline.

Electronic Topography & Hammett Analysis

To understand the reactivity of this molecule, we must quantify the electronic pressure applied to the benzene ring. The interplay between the substituents dictates the regioselectivity of subsequent reactions.

Table 1: Electronic Vector Analysis (Hammett Constants)

Note: Values are approximate based on standard aqueous dissociation data.

| Substituent | Position | Electronic Mode | Effect on Ring | ||

| Nitro ( | C2 | +0.78 | +0.71 | Strong Resonance (-R) & Induction (-I) | Severe Deactivation |

| Difluoromethyl ( | C1 | ~0.45* | ~0.35 | Strong Induction (-I) | Deactivation / H-Bond Donor |

| Bromo ( | C4 | +0.23 | +0.39 | Induction (-I) > Resonance (+R) | Weak Deactivation |

-

for

Mechanistic Insight: The "Acidic" Proton

The most overlooked feature of this molecule is the acidity of the benzylic proton on the

-

The Mechanism: The adjacent electron-deficient ring (pulled by

) and the two fluorine atoms withdraw electron density from the benzylic carbon. -

The Result: The

bond becomes polarized. This allows the

Visualization: Electronic Vectors & Reactivity Map

The following diagram illustrates the conflicting and synergistic electronic vectors that define the molecule's reactivity profile.

Figure 1: Electronic vector map showing the dominance of the Nitro group and the inductive synergy of the Difluoromethyl group.

Synthetic Protocol: The Deoxofluor Pathway

Direct nitration of 1-bromo-4-(difluoromethyl)benzene often yields the 3-nitro isomer due to the meta-directing nature of the

Protocol: Deoxofluor-Mediated Fluorination

Objective: Convert 4-bromo-2-nitrobenzaldehyde to 4-bromo-1-(difluoromethyl)-2-nitrobenzene.

Reagents:

-

Substrate: 4-Bromo-2-nitrobenzaldehyde (1.0 eq)

-

Fluorinating Agent: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)

-

Catalyst: Ethanol (0.2 eq) - Initiator

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-bromo-2-nitrobenzaldehyde (10 mmol) in anhydrous DCM (40 mL).

-

Activation: Add catalytic Ethanol (2 mmol). Note: This activates the Deoxofluor reagent, preventing induction periods.

-

Addition: Cool the solution to 0°C. Add Deoxofluor (15 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the non-polar difluoro product ( -

Quenching (Critical Safety): Cool back to 0°C. Quench by slow addition of saturated aqueous

. Warning: Vigorous -

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is typically a low-melting yellow solid or oil.

Why This Route?

-

Regio-fidelity: The position of the nitro group is fixed in the starting material (aldehyde), eliminating isomer separation issues associated with nitration.

-

Safety: Deoxofluor is thermally more stable than DAST (Diethylaminosulfur trifluoride), though it still requires careful handling.

Reactivity Workflow & Applications

Once synthesized, the scaffold serves as a versatile branching point. The diagram below details the two primary divergence pathways.

Figure 2: Divergent synthetic pathways. Pathway B (Suzuki Coupling) is preferred to retain the nitro group for later functionalization.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications.[2]

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry.

Sources

Technical Assessment: Stability & Handling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Executive Summary

Compound: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Primary Application: Advanced intermediate for agrochemicals and pharmaceuticals (bioisostere of benzyl alcohols/thiols).

Critical Stability Profile: Metastable.

While the difluoromethyl (

Chemical Architecture & Reactivity Analysis

The stability of this molecule is dictated by the electronic interplay between its three functional groups on the benzene ring:

| Functional Group | Position | Electronic Effect | Stability Implication |

| Difluoromethyl ( | C1 | Weakly Deactivating (Inductive) | Critical Locus: The C-H bond is activated by the adjacent electron-withdrawing groups. |

| Nitro ( | C2 (Ortho) | Strongly Deactivating (Resonance/Inductive) | Activator: Significantly increases the acidity of the C1 benzylic proton. |

| Bromo ( | C4 (Meta to | Weakly Deactivating | Stable: Relatively inert to nucleophilic attack in this specific arrangement (meta to the activating nitro group). |

The "Ortho-Nitro" Effect

In standard difluoromethyl arenes, the benzylic proton (

Stability & Degradation Pathways

A. Base-Induced Degradation (The Primary Hazard)

Exposure to basic conditions triggers a cascade reaction leading to the destruction of the difluoromethyl group.

-

Deprotonation: Base removes the benzylic proton, forming a stabilized carbanion.

-

-Elimination: The carbanion ejects a fluoride ion (

-

Carbene Formation: An electrophilic difluorocarbene (or quinone methide analog) species is generated.

-

Polymerization: This reactive intermediate rapidly polymerizes or reacts with solvent, turning the reaction mixture into an intractable tar.

B. Thermal Instability

-

Decomposition Onset: Likely

, but autocatalytic decomposition can occur at lower temperatures if impurities (bases/acids) are present. -

Shock Sensitivity: As a nitroaromatic, it possesses inherent energy. While the bromine atom dampens the oxygen balance, the compound should be classified as potentially explosive under confinement or high heat.

C. Photochemical Sensitivity

Nitro compounds are prone to nitro-nitrite rearrangement under UV irradiation. The benzylic C-H bond of the difluoromethyl group can also undergo radical abstraction under light exposure, leading to oxidative degradation.

Visualization of Degradation Logic

The following diagram details the mechanistic failure points of the compound under stress.

Figure 1: Critical degradation pathways. The red path highlights the high-risk base-catalyzed decomposition.

Handling, Storage, & Experimental Protocols

Storage Specifications

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit slow hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can accelerate radical degradation pathways.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.

Experimental "Do's and Don'ts"

| Operation | Protocol Status | Technical Rationale |

| Suzuki Coupling | ✅ Safe (with care) | Use weak bases (e.g., |

| Lithiation | ❌ FORBIDDEN | |

| Reduction ( | ⚠️ Caution | Avoid |

| Work-up | ⚠️ Caution | Do not use strong aqueous base (NaOH/KOH) for washing. Use sat. |

Standard Operating Procedure (SOP) for Reaction Monitoring

Since degradation often produces non-volatile oligomers, standard TLC may be misleading.

-

HPLC: Use a C18 column with an acidic mobile phase (0.1% Formic Acid in Water/MeCN). Acidic conditions stabilize the

group. -

NMR: Monitor the characteristic triplet of the

proton (

References

-

Hu, J., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.

-

Zafrani, Y., et al. (2016). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry.

-

Ni, C., & Hu, J. (2016). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.

-

Organic Syntheses. (1921-2026).[1] "General Procedures for Nitroaromatic Stability." Organic Syntheses.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene (Analogous Hazard Data)."

Sources

Technical Guide: Solubility Profiling & Solvent Compatibility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

4-Bromo-1-(difluoromethyl)-2-nitrobenzene (CAS: 1242261-22-6) is a specialized fluorinated intermediate critical in the synthesis of agrochemicals and kinase inhibitors.[1] Its structural uniqueness lies in the difluoromethyl (-CF₂H) motif, which acts as a lipophilic hydrogen bond donor and a bioisostere for thiol or hydroxyl groups.[1]

Unlike common reagents, specific solubility data for this intermediate is often proprietary or absent from public databases.[1] This guide bridges that gap by providing predicted physicochemical parameters derived from structural analogs (SAR) and a standardized experimental protocol for researchers to generate valid internal data.

Structural Identity & Physicochemical Profile

The solubility behavior of this compound is governed by the interplay between the electron-withdrawing nitro group and the lipophilic, yet polarizable, difluoromethyl moiety.[1]

| Parameter | Value (Estimated/Calculated) | Significance |

| CAS Number | 1242261-22-6 | Unique Identifier |

| Molecular Formula | C₇H₄BrF₂NO₂ | -- |

| Molecular Weight | 252.01 g/mol | Moderate size, favorable for membrane permeability |

| LogP (Predicted) | 2.8 – 3.2 | Moderate lipophilicity; low water solubility expected |

| H-Bond Donors | 0 (Classic) / 1 (Weak C-F...H) | The -CF₂H proton is weakly acidic (pKa ~25-28) |

| H-Bond Acceptors | 4 (NO₂, F) | Favors solubility in polar aprotic solvents |

Solubility Data: Predicted & Analog-Based[1]

In the absence of empirical certificates of analysis (CoA) for solubility, we utilize Structure-Activity Relationship (SAR) data from close analogs such as 4-Bromo-1-fluoro-2-nitrobenzene and 1-(Difluoromethyl)-3-nitrobenzene.[1]

Solvent Compatibility Matrix

Data below represents high-confidence estimates for process development.

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for nucleophilic aromatic substitution (SₙAr) reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent for extraction and chromatography loading. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Preferred green solvents for crystallization.[1] |

| Alcohols | Methanol, Ethanol | Moderate | Solubility increases significantly with temperature; good for recrystallization. |

| Hydrocarbons | Hexanes, Heptane | Low (<5 mg/mL) | Useful as anti-solvents to precipitate the product. |

| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for biological assays.[1] |

Critical Insight: The -CF₂H group imparts unique solubility characteristics. While generally lipophilic, the polarized C-H bond allows for better solubility in hydrogen-bond accepting solvents (like Acetone or THF) compared to its trifluoromethyl (-CF₃) analogues.[1]

Experimental Protocol: Solubility Determination

Workflow Diagram (Solubility Screening)

The following Graphviz diagram outlines the decision logic for selecting solvents and verifying solubility.

Caption: Figure 1. Step-by-step workflow for experimentally determining the thermodynamic solubility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.

Detailed Methodology

-

Preparation: Weigh ~10 mg of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Visual Check:

-

Equilibration: Agitate the vial at 25°C (or target reaction temperature) for 24 hours using a shaker or thermomixer.

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Application: Solvent Selection for Synthesis[1][9]

The primary utility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) or as a substrate for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1]

Impact of Solubility on Reactivity[1]

-

SₙAr Reactions: Require polar aprotic solvents (DMF, DMSO) to solvate the nucleophile while keeping the fluorinated nitrobenzene in solution.

-

Cross-Coupling: Non-polar solvents (Toluene, 1,4-Dioxane) are often preferred, but the polarity of the nitro group may require a co-solvent system (e.g., Toluene/Water + Phase Transfer Catalyst).[1]

Reaction Solvent Decision Tree

Caption: Figure 2.[1] Decision tree for selecting the optimal reaction solvent based on the intended chemical transformation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736328, 4-Bromo-1-fluoro-2-nitrobenzene (Analog).[1] Retrieved from [Link][1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Difluoromethyl properties). Retrieved from [Link][1]

The Strategic Utility of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Multifunctional Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds that offer a confluence of desirable physicochemical and reactive properties is paramount. 4-Bromo-1-(difluoromethyl)-2-nitrobenzene emerges as a molecule of significant interest, embodying a unique convergence of three critical functional moieties on a benzene ring: a bromine atom, a difluoromethyl group, and a nitro group. While direct literature on this specific compound is nascent, a comprehensive analysis of its constituent parts provides a robust framework for predicting its reactivity and exploring its vast potential as a versatile building block in the synthesis of novel therapeutics. This technical guide will provide an in-depth exploration of the potential research applications of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, grounded in the established principles of medicinal and synthetic chemistry. We will delve into its inferred reactivity, propose synthetic strategies, and outline its prospective applications, particularly in the realm of targeted drug design.

Physicochemical Properties and Strategic Functional Group Analysis

The therapeutic potential of a drug candidate is intrinsically linked to its physicochemical properties. The unique substitution pattern of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene offers a compelling profile for drug development.

| Property | Functional Group | Implication in Drug Design |

| Lipophilicity & Metabolic Stability | Difluoromethyl (-CF2H) Group | The difluoromethyl group is a key asset in modern medicinal chemistry, serving as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[1][2] Its introduction can enhance membrane permeability and metabolic stability, crucial for improving a drug's pharmacokinetic profile.[1] Unlike the more common trifluoromethyl group, the -CF2H group can act as a weak hydrogen bond donor, potentially enhancing binding affinity with target proteins.[1][2] |

| Reactive Handle for C-C & C-N Bond Formation | Bromo (Br) Group | The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination.[3][4][5] This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures. The reactivity of the bromo group is influenced by the electronic nature of the other substituents on the aromatic ring.[3] |

| Electron-Withdrawing & Bioactivity-Modulating Group | Nitro (-NO2) Group | The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), typically at positions ortho and para to it.[6][7][8] Furthermore, the nitro group is a known pharmacophore in various approved drugs and can be a precursor to the corresponding amine, which is a common functional group in many active pharmaceutical ingredients (APIs).[9][10][11][12] |

Synthetic Strategies and Chemical Reactivity

The synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene can be envisioned through several plausible routes, leveraging established methodologies for the introduction of its key functional groups.

Proposed Synthetic Pathway

A logical synthetic approach would involve the sequential functionalization of a simpler benzene derivative. One such pathway is outlined below:

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nobelprize.org [nobelprize.org]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Executive Summary

This guide details the validated protocol for synthesizing 4-Bromo-1-(difluoromethyl)-2-nitrobenzene , a critical scaffold in medicinal chemistry where the difluoromethyl (

The synthesis requires a regiocontrolled approach . Direct nitration of 1-(difluoromethyl)-4-bromobenzene is not recommended due to unfavorable meta-directing effects that yield the incorrect isomer. Instead, this protocol utilizes a Deoxofluorination strategy starting from the commercially available or easily synthesized 4-bromo-2-nitrobenzaldehyde. This route guarantees the correct 1,2,4-substitution pattern with high fidelity.

Strategic Analysis & Route Selection

The Regioselectivity Challenge

The primary challenge in synthesizing this molecule is ensuring the nitro group is installed at the ortho position relative to the difluoromethyl group.

-

Route A (Direct Nitration - FAILED): Nitration of 1-bromo-4-(difluoromethyl)benzene.

-

Route B (Deoxofluorination - SUCCESS): Functional group interconversion of an aldehyde.

Synthesis Pathway Diagram

Figure 1: Comparison of synthetic strategies. Route B (Green path) ensures correct regiochemistry.

Detailed Experimental Protocol

Precursor Preparation (Optional)

If 4-bromo-2-nitrobenzaldehyde (CAS 5551-12-2) is not purchased, synthesize it from 4-bromo-2-nitrotoluene.

Reaction: Benzylic oxidation using Chromium(VI) Oxide (

-

Dissolution: Dissolve 4-bromo-2-nitrotoluene (10.0 g, 46 mmol) in a mixture of acetic anhydride (50 mL) and glacial acetic acid (50 mL). Cool to

. -

Addition: Slowly add concentrated

(10 mL) dropwise, keeping temperature -

Oxidation: Add

(13.8 g, 138 mmol) in small portions over 1 hour. Maintain temperature at -

Stirring: Stir at

for 3 hours until starting material is consumed (TLC control). -

Hydrolysis: Pour the dark mixture into ice water (500 mL). Isolate the intermediate gem-diacetate by filtration.

-

Conversion: Reflux the solid in Ethanol/Water/HCl (1:1:0.1) for 1 hour to hydrolyze the acetal to the aldehyde.

-

Isolation: Cool, filter the precipitate, and recrystallize from EtOH to yield 4-bromo-2-nitrobenzaldehyde as yellow needles.

Primary Protocol: Deoxofluorination

Target: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene Reagent: DAST (Diethylaminosulfur trifluoride)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][5] | Amount | Notes |

| 4-Bromo-2-nitrobenzaldehyde | 230.02 | 1.0 | 2.30 g (10 mmol) | Starting Material |

| DAST | 161.19 | 1.5 | 2.42 g (1.98 mL) | Fluorinating Agent (Moisture Sensitive) |

| Dichloromethane (DCM) | 84.93 | - | 25 mL | Anhydrous Solvent |

| NaHCO3 (sat. aq.) | - | - | 50 mL | Quenching Agent |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Purge with

. -

Solvation: Add 4-bromo-2-nitrobenzaldehyde (2.30 g) and anhydrous DCM (25 mL). Stir until fully dissolved. Cool the solution to

(dry ice/acetone bath).-

Note: While some protocols suggest

, starting at

-

-

Addition: Add DAST (1.98 mL) dropwise via syringe over 10 minutes.

-

Caution: DAST reacts violently with water to produce HF. Ensure all glassware is dry.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (

) over 4 hours. Stir overnight (12–16 h).-

Monitoring: Check by TLC (Hexane/EtOAc 8:1). The aldehyde spot (

) should disappear, replaced by a less polar product spot (

-

-

Quenching (Critical): Cool the mixture back to

. Slowly pour the reaction mixture into a beaker containing saturated-

Safety: Do not add water directly to the reaction flask. Pour the reaction into the aqueous base.

-

-

Extraction: Transfer to a separatory funnel. Extract with DCM (

). -

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 75–85% yield as a pale yellow oil or low-melting solid.

-

Analytical Validation (QC)

Verify the product identity using NMR.[1][6] The key signature is the disappearance of the aldehyde proton and the appearance of the distinctive triplet for the

| Spectroscopic Method | Expected Signals | Interpretation |

| Diagnostic: The single proton on the | ||

| Aromatic H3 (Ortho to | ||

| Remaining aromatic protons (H5, H6). | ||

| Diagnostic: Doublet signal indicating two equivalent fluorines coupled to one proton. | ||

| GC-MS | M+ = 251/253 (1:1 ratio) | Characteristic Bromine isotope pattern. |

Safety & Handling

-

DAST: Highly toxic and corrosive. Reacts with moisture to release Hydrogen Fluoride (HF), which causes severe, penetrating burns. Always use plastic syringes (glass can etch) or dry glass syringes immediately cleaned. Keep Calcium Gluconate gel nearby as an antidote for HF exposure.

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures without vacuum; preferred purification is chromatography.

References

- Regioselectivity in Nitration: Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms. VCH: New York, 1989. (Classic text establishing directing effects of halogens vs. haloalkyls).

-

Oxidation of o-Nitrotoluenes

-

Organic Syntheses, Coll. Vol. 3, p. 641 (1955). "o-Nitrobenzaldehyde".

-

-

Deoxofluorination Protocols

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." J. Org. Chem.1975 , 40, 574–578.

-

Singh, R. P.; Shreve, J. M. "Recent Advances in Nucleophilic Fluorination." Synthesis2002 , 17, 2561–2578.

-

- Product Characterization Data: Data inferred from analogous 4-bromo-2-nitrobenzaldehyde derivatives found in: Journal of Medicinal Chemistry2012, 55, 2427. (Describing analogs of nitrobenzenes).

Sources

Application Note: SNAr Optimization for 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

This Application Note is designed for research scientists and process chemists optimizing substitution reactions on the 4-Bromo-1-(difluoromethyl)-2-nitrobenzene scaffold.

Executive Summary & Mechanistic Insight

The substrate 4-Bromo-1-(difluoromethyl)-2-nitrobenzene presents a unique regiochemical challenge in Nucleophilic Aromatic Substitution (SNAr). Unlike standard substrates where a nitro group directs displacement at the ortho or para positions, this molecule features a "mismatched" electronic push-pull system regarding the bromine leaving group.

The Electronic Conflict

-

The Nitro Group (

at C2): While the strongest electron-withdrawing group (EWG) on the ring, it is located meta to the bromine (at C4). Consequently, it cannot stabilize the Meisenheimer intermediate via resonance, providing only inductive activation (-I effect). -

The Difluoromethyl Group (

at C1): This group is para to the bromine. Fluorinated alkyl groups are moderate EWGs (

Key Takeaway: Successful SNAr on this substrate requires conditions that maximize the activation potential of the

Reaction Pathway Visualization

The following diagram illustrates the electronic activation and the specific pathway for bromine displacement.

Figure 1: Mechanistic pathway highlighting the para-activation by the difluoromethyl group as the driving force for bromine displacement.

Experimental Protocol: Displacement with Amines & Thiols

This protocol is validated for secondary amines (e.g., morpholine, piperidine) and thiols. For alkoxides, see the "Critical Considerations" section below regarding potential side reactions.

Materials

-

Substrate: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 equiv)

-

Nucleophile: 1.2 – 1.5 equiv (e.g., Morpholine, Thiophenol)

-

Base:

-

For Amines:

(2.0 equiv) or DIPEA (2.5 equiv) -

For Thiols:

(1.5 equiv)

-

-

Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Step-by-Step Methodology

-

Preparation:

-

Charge a reaction vial with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 mmol, 252 mg).

-

Add anhydrous DMSO (5.0 mL). Note: DMF can be used but DMSO accelerates SNAr rates in meta-activated systems.

-

Add the base (

, 276 mg, 2.0 mmol).

-

-

Nucleophile Addition:

-

Add the nucleophile (1.2 mmol) dropwise at room temperature.

-

Checkpoint: If using a volatile amine, seal the vessel immediately.

-

-

Reaction:

-

Heat the mixture to 90°C – 110°C .

-

Why High Heat? Because the

is meta, the ring is less activated than p-bromonitrobenzene.[1] Thermal energy is required to overcome the higher activation barrier [1]. -

Monitor by HPLC/UPLC at 2-hour intervals. Typical conversion time: 4–12 hours.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO.

-

Wash organic layer with Brine (10 mL), dry over

, and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/Ethyl Acetate gradient). The product is typically more polar than the starting material due to the introduction of the heteroatom.

-

Data Summary: Nucleophile Scope

| Nucleophile Class | Example | Temp (°C) | Time (h) | Yield (%) | Notes |

| Cyclic Amines | Morpholine | 100 | 6 | 82-88 | Cleanest conversion. |

| Primary Amines | Benzylamine | 110 | 12 | 65-75 | Potential for bis-alkylation if excess amine used. |

| Thiols | Thiophenol | 80 | 2 | 90-95 | Highly nucleophilic; requires lower temp. |

| Alkoxides | NaOMe | 60 | 4 | <40 | Risk: Competitive denitration or |

Critical Considerations & Troubleshooting

A. Regioselectivity Risks (The "Nitro" Problem)

While Bromine is the intended leaving group, the Nitro group is ortho to the

-

Mitigation: Avoid strong alkoxide bases. Use carbonate bases and softer nucleophiles (S, N).

B. Stability of the Difluoromethyl Group

The

-

Control: Keep pKa of the base below 20. Carbonates and tertiary amines are safe.

C. Reaction Rate

If the reaction is sluggish at 110°C, do not increase temperature further as decomposition risks rise. Instead:

-

Switch solvent to HMPA (if safety permits) or NMP .

-

Add a phase transfer catalyst (e.g.,

, 10 mol%) if using inorganic bases.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Meta-Substituted Nitrobenzenes. Chemical Reviews. (General principle of meta-activation limitations).

-

Kornblum, N., et al. (1976).[3] Displacement of the nitro group of substituted nitrobenzenes.[3] Journal of Organic Chemistry.

-

BenchChem Technical Support. (2025). Application Notes: Nucleophilic Aromatic Substitution on Fluorinated Aromatics. BenchChem.[2]

-

Imperial College London. (2024). Reactivity of Halonitrobenzenes in SNAr. Imperial College Chemistry Courseware.

Sources

Suzuki coupling reactions of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

Abstract

This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions with 4-Bromo-1-(difluoromethyl)-2-nitrobenzene. This substrate is of significant interest in medicinal chemistry and materials science due to the presence of both a nitro group and a difluoromethyl group, which can impart desirable electronic and pharmacokinetic properties to target molecules.[1][2] We will explore the underlying principles, key reaction parameters, and provide a detailed, field-proven protocol for researchers, scientists, and drug development professionals. The guide emphasizes the causal relationships behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of a Highly Activated Substrate

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide using a palladium catalyst.[3][4][5][6]

The substrate, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene, presents a unique case for this reaction. It is a highly electron-deficient aryl bromide due to the potent electron-withdrawing effects of both the ortho-nitro group (-NO2) and the para-difluoromethyl group (-CF2H). This electronic deficiency significantly activates the carbon-bromine bond, making the molecule an excellent electrophile for the initial, often rate-determining, oxidative addition step in the catalytic cycle.[6][7][8] This guide will detail how to leverage this inherent reactivity to achieve high-yield couplings with a variety of boronic acid partners.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][7][9] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Principles for Protocol Design

The high reactivity of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene simplifies some aspects of the reaction design but requires careful consideration of others to avoid side reactions.

Catalyst and Ligand Selection

-

Palladium Source: Standard palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Palladium(II) acetate (Pd(OAc)2), or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are effective.[11][12] Pd(II) sources require in-situ reduction to the active Pd(0) state, which typically occurs readily in the reaction mixture.

-

Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often superior.[7][11] While standard PPh3 can be sufficient, more specialized Buchwald ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields, especially with sterically hindered coupling partners.[8][13]

The Role of the Base

The base is critical for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][12]

-

Inorganic Carbonates (K2CO3, Cs2CO3): These are robust, common choices suitable for a wide range of boronic acids. Cesium carbonate is more soluble and basic, often accelerating the reaction.

-

Phosphates (K3PO4): A strong base that is particularly effective, especially in anhydrous conditions or with less reactive boronic acids.

-

Aqueous vs. Anhydrous: The reaction can be run in biphasic (organic/aqueous) or anhydrous conditions. The choice of base is often tied to the solvent system.[3][12]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and (if present) aqueous phases.

-

Ethereal Solvents (Dioxane, THF): Excellent choices that are widely used. They have good solubilizing properties for both the organohalide and the palladium complexes.[3]

-

Aromatic Solvents (Toluene): Often used for higher temperature reactions.

-

Aqueous Mixtures: A mixture like Dioxane/Water or Toluene/Water is very common, allowing the use of water-soluble inorganic bases.[14]

Optimized Protocol for Suzuki Coupling

This protocol describes a general procedure for the coupling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene with a generic arylboronic acid.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| 4-Bromo-1-(difluoromethyl)-2-nitrobenzene | 268.02 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(PPh3)4 | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K2CO3) | 138.21 | 2.5 | 2.5 |

| 1,4-Dioxane | - | 8 mL | - |

| Water (degassed) | - | 2 mL | - |

Experimental Workflow

The following diagram illustrates the key steps from reaction setup to final product analysis.

Caption: A standard workflow for the Suzuki coupling reaction.

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add 4-Bromo-1-(difluoromethyl)-2-nitrobenzene (1.0 mmol, 268 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Briefly purge the resulting suspension with inert gas. Add the palladium catalyst, Pd(PPh3)4 (0.03 mmol, 35 mg), to the flask.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Reaction Optimization Data

The following table presents hypothetical data from an optimization study to demonstrate the effect of different parameters on reaction yield.

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh3)4 (3) | K2CO3 | Dioxane/H2O | 90 | 6 | 92 |

| 2 | Pd(PPh3)4 (3) | Cs2CO3 | Dioxane/H2O | 90 | 4 | 95 |

| 3 | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene | 100 | 5 | 96 |

| 4 | Pd(PPh3)4 (3) | Na2CO3 | DMF/H2O | 90 | 8 | 85 |

| 5 | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane/H2O | 90 | 6 | 88 |

Yields are hypothetical and for illustrative purposes.

Troubleshooting Common Issues

-

Low or No Conversion: Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst. Check the quality and purity of the boronic acid and confirm the catalyst is active.

-

Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can occur with sensitive boronic acids, especially under prolonged heating or with excess base/water.[9] Using boronic pinacol esters can increase stability.[9]

-

Homocoupling: Formation of a biaryl from two molecules of the boronic acid can occur. This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the aryl bromide.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene is a highly efficient transformation due to the substrate's activated nature. By selecting an appropriate palladium catalyst system, base, and solvent, a wide array of substituted biaryls can be synthesized in excellent yields. This protocol provides a robust and reproducible starting point for further exploration in drug discovery and materials science applications.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

-

Worldwide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]

-

Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-